3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

aromatase inhibition CYP19A1 breast cancer

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine (CAS 1547102-15-7; molecular formula C₉H₁₅N₃; molecular weight 165.24 g/mol) is a partially saturated, nitrogen-rich bicyclic heterocycle belonging to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine class. This scaffold is a recognized privileged pharmacophore in medicinal chemistry, with documented applications as aromatase inhibitors (e.g., Fadrozole/CGS 16949A: aromatase IC₅₀ = 4.5–6.4 nM in human placental microsomes), aldosterone synthase (CYP11B2) inhibitors (e.g., FAD286: CYP11B2 IC₅₀ = 3 nM vs.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B11918822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCCC1=NC(=C2N1CCCC2)N
InChIInChI=1S/C9H15N3/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h2-6,10H2,1H3
InChIKeyHXIXFIKGFWVKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine: Core Scaffold, Physicochemical Profile, and Procurement Context


3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine (CAS 1547102-15-7; molecular formula C₉H₁₅N₃; molecular weight 165.24 g/mol) is a partially saturated, nitrogen-rich bicyclic heterocycle belonging to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine class . This scaffold is a recognized privileged pharmacophore in medicinal chemistry, with documented applications as aromatase inhibitors (e.g., Fadrozole/CGS 16949A: aromatase IC₅₀ = 4.5–6.4 nM in human placental microsomes), aldosterone synthase (CYP11B2) inhibitors (e.g., FAD286: CYP11B2 IC₅₀ = 3 nM vs. CYP11B1 IC₅₀ = 90 nM, 40-fold selectivity), and farnesyltransferase inhibitors [1][2][3]. The 3-ethyl substitution and 1-amine functionality differentiate this compound from the 5-aryl-substituted clinical candidates, positioning it as a versatile building block for structure–activity relationship (SAR) exploration and lead optimization across multiple therapeutic target classes.

Why In-Class Substitution of 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine Is Scientifically Unjustified


Substitution among tetrahydroimidazo[1,5-a]pyridine derivatives without explicit quantitative justification carries substantial risk because the scaffold exhibits steep, position-dependent SAR. In the 5-HT₄ receptor program, introduction of an isopropyl group at the 3-position of the imidazo[1,5-a]pyridine core switched the functional activity from antagonist to agonist—a complete pharmacological inversion driven by a single alkyl substituent [1]. In the aromatase inhibitor series, removal or repositioning of the 5-(p-cyanophenyl) group in CGS 16949A abolishes low-nanomolar potency; the 5-aryl substituent is essential for sub-10 nM IC₅₀ activity . Differences in calculated logP across the series further illustrate that substituent identity dictates physicochemical properties: the core scaffold (5,6,7,8-tetrahydroimidazo[1,5-a]pyridine) has a calculated logP of approximately 1.22, while 3-bromo substitution raises logP to approximately 1.98, and 5-(p-carbamoylphenyl) substitution yields logP ≈ 2.61 [2]. The 3-ethyl-1-amine derivative therefore occupies a distinct region of both chemical and biological space that cannot be assumed equivalent to any other in-class analog without head-to-head data.

Quantitative Differentiation Evidence for 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine vs. Closest Analogs


Enzymatic Inhibition Potency Relative to Clinically Validated Aromatase Inhibitor Fadrozole (CGS 16949A)

The tetrahydroimidazo[1,5-a]pyridine scaffold is the core pharmacophore of Fadrozole (CGS 16949A), a clinically studied nonsteroidal aromatase inhibitor. Quantitative benchmarks from the clinically validated analog establish class-level potency expectations: Fadrozole inhibits human placental aromatase with an IC₅₀ of 4.5–6.4 nM . In comparative brain aromatase assays, CGS 16949A exhibits approximately 50-fold lower Kᵢ and IC₅₀ values than steroidal inhibitors 4-hydroxy-androstenedione (4-OH-A) and 1,4,6-androstatrien-3,17-dione (ATD), and at least one order of magnitude greater selectivity over 5α/5β-reductase [1]. This demonstrates that the tetrahydroimidazo[1,5-a]pyridine core—when appropriately substituted—delivers low-nanomolar enzymatic potency and substantial selectivity margins. The 3-ethyl-1-amine derivative provides an alternative substitution vector (position 3 ethyl + position 1 amine) versus the 5-aryl substitution in Fadrozole, enabling exploration of distinct SAR space around the same validated pharmacophore.

aromatase inhibition CYP19A1 breast cancer nonsteroidal inhibitor oncology

Aldosterone Synthase (CYP11B2) Selectivity Over Cortisol Synthase (CYP11B1): FAD286 as Scaffold Benchmark

The tetrahydroimidazo[1,5-a]pyridine scaffold has been validated in the aldosterone synthase inhibitor (ASI) field through FAD286 [4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile]. In head-to-head comparative in vitro profiling against the next-generation ASI BI 689648 and LCI699, FAD286 demonstrated CYP11B2 IC₅₀ = 3 nM with 40-fold selectivity over CYP11B1 (IC₅₀ = 90 nM) in human enzyme assays [1]. This selectivity window compares favorably with LCI699 (8-fold selectivity) though is narrower than BI 689648 (150-fold). In vivo, FAD286 was >20-fold less selective than BI 689648 in a cynomolgus monkey adrenocorticotropin (ACTH)-challenge model [1]. The 3-ethyl-1-amine substitution pattern replaces the 5-(p-cyanophenyl) group of FAD286 with alternative functionality (ethyl at C3; amine at C1), creating a chemically distinct entry point into CYP11B2 SAR that may address the selectivity limitations documented for the 5-aryl series.

aldosterone synthase CYP11B2 CYP11B1 selectivity cardiometabolic hypertension

Conformational Restriction and Metabolic Stability Advantage of the Saturated 5,6,7,8-Tetrahydro Ring System

The fully saturated 5,6,7,8-tetrahydro ring system confers a conformational constraint advantage over the aromatic imidazo[1,5-a]pyridine analogs. Dinsmore et al. (2000) demonstrated that conformationally restricted 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine farnesyltransferase inhibitors exhibit improved in vivo metabolic stability relative to their conformationally flexible or aromatic counterparts [1]. The saturation eliminates potential sites of oxidative metabolism on the pyridine ring and reduces the conformational entropy penalty upon target binding. For the 3-ethyl-1-amine derivative specifically, the combination of the saturated ring system (reduced oxidative liability) and the primary amine at C1 (enabling salt formation for solubility modulation and potential prodrug strategies) provides formulation and PK advantages not available to the aromatic imidazo[1,5-a]pyridine-1-amine analogs (e.g., 3-ethylimidazo[1,5-a]pyridin-1-amine, MW 161.20) or to the 5-aryl-substituted Fadrozole series that lacks the 1-amine functionality .

farnesyltransferase metabolic stability conformational constraint in vivo PK drug design

LogP and Physicochemical Differentiation from 3-Bromo and 5-Aryl Analogs: Implications for Permeability and Solubility

Calculated logP values across the tetrahydroimidazo[1,5-a]pyridine series reveal substantial physicochemical differentiation driven by substituent identity. The unsubstituted core scaffold has a calculated logP of approximately 1.22 . Introduction of a 3-bromo substituent increases logP to approximately 1.98 (+0.76 log units), while 5-(p-carbamoylphenyl) substitution yields logP ≈ 2.61 [1]. By interpolation, the 3-ethyl-1-amine derivative is predicted to exhibit a logP intermediate between the core scaffold and the 3-bromo analog (estimated range: 1.4–1.8), reflecting the moderate lipophilicity contribution of the ethyl group partially offset by the polar 1-amine. This positions the compound in a favorable physicochemical space for oral bioavailability—above the excessively polar core scaffold (risk of poor membrane permeability) but below the more lipophilic 5-aryl analogs (risk of poor aqueous solubility and high metabolic clearance). The primary amine also provides a handle for salt formation (e.g., hydrochloride salt) to further optimize solubility without altering the core logP profile.

logP physicochemical properties permeability solubility lead optimization ADME

Substituent-Dependent Pharmacological Switch: Evidence from Imidazo[1,5-a]pyridine 5-HT₄ Receptor SAR

The imidazo[1,5-a]pyridine scaffold exhibits extreme sensitivity to C3-substituent identity in the 5-HT₄ receptor program. The introduction of an isopropyl group at the 3-position of the imidazo[1,5-a]pyridine core produced a dramatic pharmacological switch from antagonist to agonist activity at the 5-HT₄ receptor [1]. This demonstrates that the C3 position is a critical determinant of functional pharmacology for this scaffold. The 3-ethyl substituent in the target compound represents a smaller alkyl group (ethyl vs. isopropyl), potentially yielding intermediate or distinct pharmacological properties—neither full antagonist nor full agonist—that may confer partial agonist activity advantageous for certain CNS indications where balanced receptor modulation is therapeutically desirable (e.g., cognitive disorders associated with Alzheimer's disease). Furthermore, the 5,6,7,8-tetrahydro saturated ring system combined with the 1-amine provides an expanded vector set for SAR exploration unavailable in the aromatic imidazo[1,5-a]pyridine 5-HT₄ agonist series.

5-HT4 receptor SAR functional switch Alzheimer's disease CNS agonist vs antagonist

Recommended Application Scenarios for 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine Based on Quantitative Evidence


Novel Aromatase (CYP19A1) Inhibitor Lead Optimization with Alternative Substitution Vector

For medicinal chemistry programs targeting aromatase inhibition in hormone-dependent breast cancer, the tetrahydroimidazo[1,5-a]pyridine scaffold is clinically validated via Fadrozole (CGS 16949A), which delivers sub-10 nM IC₅₀ potency (4.5–6.4 nM) with ≥10-fold selectivity over 5α/5β-reductase [1]. The 3-ethyl-1-amine derivative offers a chemically differentiated substitution pattern (C3-ethyl + C1-amine) versus the 5-aryl series, enabling exploration of novel intellectual property space while retaining the validated pharmacophore core. Primary amine functionality at C1 provides a synthetic handle for rapid analog generation (amide coupling, sulfonamide formation, reductive amination) to probe SAR around a new vector not explored in the Fadrozole patent estate [2].

Next-Generation Aldosterone Synthase (CYP11B2) Inhibitors with Improved CYP11B1 Selectivity

The tetrahydroimidazo[1,5-a]pyridine scaffold has been benchmarked in the ASI field through FAD286: CYP11B2 IC₅₀ = 3 nM with 40-fold selectivity over CYP11B1, but this selectivity proved insufficient for clinical advancement compared to the >100-fold target [3]. The 3-ethyl-1-amine substitution pattern replaces the 5-(p-cyanophenyl) group with alternative functionality at C3 and introduces a new H-bond donor/acceptor at C1, providing a chemically distinct starting point for improving the CYP11B2/CYP11B1 selectivity ratio. Programs targeting cardiometabolic indications (hypertension, heart failure, chronic kidney disease) may use this compound as an early SAR probe to identify substitution patterns that simultaneously maintain CYP11B2 potency while reducing CYP11B1 cross-reactivity.

CNS-Targeted 5-HT₄ Receptor Modulator Development for Cognitive Disorders

Based on the documented antagonist-to-agonist switch at the C3 position of the imidazo[1,5-a]pyridine scaffold in 5-HT₄ receptor pharmacology [4], the 3-ethyl derivative represents a strategic intermediate alkyl substituent for exploring partial agonism—a profile linked to pro-cognitive efficacy with reduced peripheral side effects. The saturated ring system offers conformational constraint distinct from the aromatic 5-HT₄ agonist series, potentially improving receptor subtype selectivity. The 1-amine provides a vector for modulating CNS penetration (via H-bond donor capacity and pKa tuning) that is absent in the published imidazo[1,5-a]pyridine 5-HT₄ agonist chemical series.

Farnesyltransferase Inhibitor Scaffold Exploration with Improved Drug-like Properties

The saturated tetrahydroimidazo[1,5-a]pyridine ring system has demonstrated improved in vivo metabolic stability in farnesyltransferase inhibitor programs compared to unsaturated analogs [5]. The 3-ethyl-1-amine derivative combines this metabolic stability advantage with moderate predicted logP (estimated 1.4–1.8) favorable for oral absorption, and a primary amine handle for salt screening and formulation optimization . Oncology programs evaluating farnesyltransferase as a target (Ras-driven cancers, progeria) may use this compound as a core scaffold for generating novel inhibitor chemotypes with enhanced pharmacokinetic profiles relative to earlier-generation farnesyltransferase inhibitors.

Quote Request

Request a Quote for 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.